

Application Note: High-Sensitivity LC-MS/MS Analysis of Zearalenone in Animal Feed

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Compound of Interest

Compound Name: Zearalenone

Cat. No.: B6595605

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **zearalenone** (ZEN) and its metabolites in various animal feed matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Zearalenone**, a mycotoxin produced by *Fusarium* species, is a significant contaminant in animal feed, posing health risks to livestock and potentially entering the human food chain. The accurate and reliable determination of ZEN levels is therefore crucial for ensuring feed safety and animal welfare.[1] [2] This document provides comprehensive protocols for sample preparation, including immunoaffinity column (IAC) cleanup and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, followed by optimized LC-MS/MS detection. The described methodology demonstrates excellent performance characteristics, making it suitable for routine monitoring and regulatory compliance.

Introduction

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various *Fusarium* fungi, commonly found in cereals and agricultural commodities used for animal feed, such as maize, wheat, barley, and oats.[3] In animals, ZEN and its metabolites (α -zearalenol, β -zearalenol, α -zearalanol, β -zearalanol, and zearalanone) can lead to various reproductive disorders and other health issues.[2][4] Due to its prevalence and toxicity, regulatory limits for ZEN in animal feed have been established by various authorities. Consequently, sensitive and reliable analytical methods are essential for the routine monitoring of ZEN contamination in feedstuffs.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for mycotoxin analysis due to its high selectivity, sensitivity, and ability to provide structural information for confirmation.[4][5] This application note presents a validated LC-MS/MS method for the determination of **zearalenone** in animal feed, offering two distinct sample preparation protocols to accommodate different laboratory needs and sample complexities.

Experimental Protocols

Sample Preparation

Two primary methods for sample extraction and cleanup are presented: Immunoaffinity Chromatography (IAC) and QuEChERS.

1.1. Immunoaffinity Chromatography (IAC) Cleanup

This method utilizes the high specificity of antigen-antibody interactions for selective extraction of **zearalenone**.[\[6\]](#)

Protocol:

- Homogenization: Grind a representative sample of animal feed to a fine powder.
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 20 mL of an acetonitrile/water mixture (e.g., 80:20, v/v).[\[6\]](#)
 - Shake vigorously for 30 minutes on a mechanical shaker.
 - Centrifuge at 4000 x g for 10 minutes.[\[7\]](#)
 - Filter the supernatant through a Whatman No. 1 filter paper.
- Dilution: Dilute a portion of the filtered extract with PBS (Phosphate Buffered Saline) or deionized water. A common dilution factor is 1:10 to ensure the organic solvent concentration is low enough for the IAC column.[\[1\]](#)

- IAC Cleanup:
 - Allow the immunoaffinity column to reach room temperature.
 - Pass the diluted extract through the column at a slow, steady flow rate (1-2 mL/min).[\[1\]](#)
 - Wash the column with 10-20 mL of PBS or deionized water to remove matrix interferences.[\[1\]](#)
 - Dry the column by passing air through it for 30 seconds.[\[1\]](#)
- Elution:
 - Elute the bound **zearalenone** with 1.5-2 mL of methanol.[\[1\]](#)
 - Collect the eluate in a clean vial.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[\[1\]](#)

1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method offers a simpler and faster alternative for sample preparation.[\[1\]](#)

Protocol:

- Homogenization: Grind a representative sample of animal feed to a fine powder.
- Extraction:
 - Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of water and vortex for 30 seconds.[\[1\]](#)
 - Add 10 mL of acetonitrile containing 1% acetic acid.[\[1\]](#)
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[\[1\]](#)

- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge at $\geq 4000 \times g$ for 5 minutes.[\[1\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA), C18 sorbents, and MgSO_4 .[\[1\]](#)
 - Vortex for 30 seconds to 1 minute.
 - Centrifuge at $\geq 4000 \times g$ for 5 minutes.[\[1\]](#)
- Final Preparation: The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a $0.2 \mu\text{m}$ syringe filter before injection.[\[7\]](#)

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., $2.1 \times 100 \text{ mm}$, $1.8 \mu\text{m}$)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium acetate
Gradient	Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 $^{\circ}\text{C}$

2.2. Mass Spectrometry (MS/MS) Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	350 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions

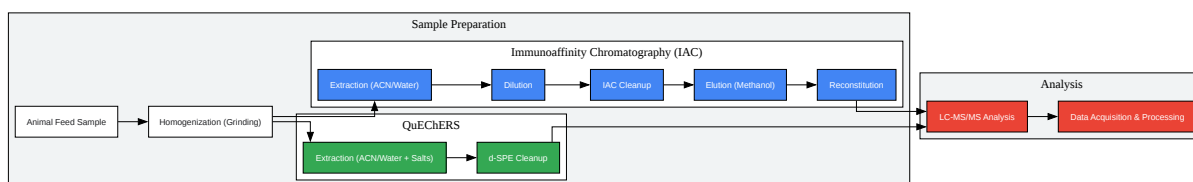
Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Zearalenone (ZEN)	317.1	131.1	175.1
α -Zearalenol (α -ZEL)	319.1	131.1	205.1
β -Zearalenol (β -ZEL)	319.1	175.1	283.1

Data Presentation

The performance of the described methods is summarized in the following table. Data is compiled from various studies to provide a comparative overview.[\[1\]](#)

Feed Matrix	Sample Preparation	Analytical Method	Recovery (%)	RSD (%)	LOD (µg/kg)	LOQ (µg/kg)
Swine Feed	Immunoaffinity Column (IAC)	LC-MS/MS	82.5 - 106.4	< 3.8 (intra-day)	0.3 - 1.1	1.0 - 2.2
Poultry Feed	QuEChERS	LC-MS/MS	85.2 - 110.5	< 10	0.5 - 2.0	1.5 - 5.0
Cattle Feed	Immunoaffinity Column (IAC)	LC-MS/MS	84.2 - 117.1	0.2 - 11.6	0.075 - 1.5	0.5 - 5.0

Visualization of Experimental Workflows



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Caption: Workflow for LC-MS/MS analysis of **zearalenone** in animal feed.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **zearalenone** and its metabolites in animal feed. The availability of two distinct, yet effective, sample preparation protocols—Immunoaffinity Chromatography and QuEChERS—offers flexibility to analytical laboratories. Both methods demonstrate excellent recovery and precision, with low limits of detection and quantification, ensuring compliance with regulatory standards for animal feed safety. The high selectivity of the LC-MS/MS system minimizes matrix effects, leading to accurate and reproducible results.

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